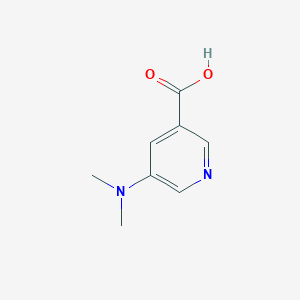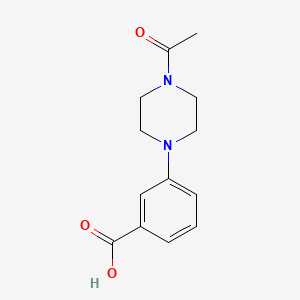
5-(二甲氨基)烟酸
描述
5-(Dimethylamino)nicotinic Acid is a heterocyclic compound that belongs to the family of carboxylic acids. It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound is characterized by the presence of a dimethylamino group attached to the nicotinic acid structure, which is a derivative of pyridine.
科学研究应用
5-(Dimethylamino)nicotinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-(Dimethylamino)nicotinic Acid is a derivative of nicotinic acid, also known as niacin . Its primary targets are thought to be similar to those of its parent compound, niacin, which primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling and are involved in various physiological processes .
Mode of Action
Niacin and its derivatives, such as methyl nicotinate, are known to act as peripheral vasodilators, enhancing local blood flow at the site of application . They are also thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by 5-(Dimethylamino)nicotinic Acid are likely to be similar to those affected by niacin and its derivatives. Niacin is involved in numerous biochemical pathways, including those related to energy production, DNA repair, and cell signaling . .
Pharmacokinetics
It is known that niacin and its derivatives, such as methyl nicotinate, undergo ester hydrolysis to form nicotinic acid and their respective alcohols . The resulting nicotinic acid is then primarily concentrated in the liver, kidneys, and adipose tissue .
Result of Action
For example, niacin and its derivatives are known to cause peripheral vasodilation, which can lead to effects such as flushing and warmth at the site of application .
生化分析
Biochemical Properties
5-(Dimethylamino)nicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, where it can act as a precursor or modulator . This interaction is crucial for cellular metabolism and energy production. Additionally, 5-(Dimethylamino)nicotinic Acid can influence the activity of enzymes involved in lipid metabolism, thereby affecting lipid profiles and cardiovascular health .
Cellular Effects
The effects of 5-(Dimethylamino)nicotinic Acid on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to energy metabolism and lipid regulation . By modulating the levels of NAD, it can impact gene expression and cellular metabolism, leading to changes in cell function and health . For example, it can enhance the expression of genes involved in lipid metabolism, thereby promoting the breakdown of fats and reducing lipid accumulation in cells .
Molecular Mechanism
At the molecular level, 5-(Dimethylamino)nicotinic Acid exerts its effects through several mechanisms. It can bind to specific receptors and enzymes, modulating their activity. One of the key mechanisms is its role in NAD biosynthesis, where it acts as a precursor . This interaction is essential for maintaining cellular energy levels and supporting various metabolic processes. Additionally, it can inhibit or activate enzymes involved in lipid metabolism, thereby influencing lipid profiles and cardiovascular health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Dimethylamino)nicotinic Acid can vary over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods . This degradation can impact its effectiveness in biochemical assays and experiments. Long-term studies have also indicated that it can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of 5-(Dimethylamino)nicotinic Acid in animal models are dose-dependent. At lower doses, it has been shown to positively influence lipid metabolism and cardiovascular health . At higher doses, it can lead to adverse effects, including toxicity and negative impacts on liver function . These findings highlight the importance of careful dosage regulation when using this compound in therapeutic or experimental settings.
Metabolic Pathways
5-(Dimethylamino)nicotinic Acid is involved in several metabolic pathways, primarily those related to NAD biosynthesis and lipid metabolism . It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD production . These interactions are essential for maintaining cellular energy levels and supporting various metabolic processes.
Transport and Distribution
Within cells and tissues, 5-(Dimethylamino)nicotinic Acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can exert its biochemical effects. Additionally, it can accumulate in certain tissues, particularly those involved in lipid metabolism and energy production .
Subcellular Localization
The subcellular localization of 5-(Dimethylamino)nicotinic Acid is primarily within the cytoplasm and mitochondria . This localization is crucial for its role in NAD biosynthesis and energy metabolism. It can also interact with specific organelles, such as the endoplasmic reticulum, where it influences lipid metabolism and protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)nicotinic Acid typically involves the introduction of a dimethylamino group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Dimethylamino)nicotinic Acid, can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, alternative green chemistry methods are being explored to minimize the environmental impact.
化学反应分析
Types of Reactions
5-(Dimethylamino)nicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce nicotinic alcohol derivatives.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the dimethylamino group.
Methyl Nicotinate: A methyl ester derivative of nicotinic acid.
6-(Dimethylamino)nicotinic Acid: A positional isomer with the dimethylamino group at the 6-position.
Uniqueness
5-(Dimethylamino)nicotinic Acid is unique due to the presence of the dimethylamino group at the 5-position, which imparts distinct chemical and biological properties. This structural modification enhances its solubility, reactivity, and potential biological activities compared to its analogs .
属性
IUPAC Name |
5-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPYORMYVQEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365988 | |
| Record name | 5-(Dimethylamino)nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-20-2 | |
| Record name | 5-(Dimethylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)



![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)




